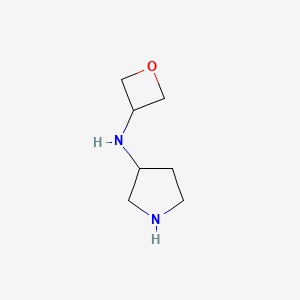
(4-Bromobenzyl)zinc(ii) chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromobenzyl)zinc(ii) chloride is an organozinc compound that features a zinc atom bonded to a 4-bromobenzyl group and a chloride ion. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (4-Bromobenzyl)zinc(ii) chloride typically involves the reaction of 4-bromobenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, often using argon or nitrogen, to prevent oxidation. The process involves the following steps :
Preparation of the Reaction Mixture: A Schlenk tube is charged with lithium chloride and heated to 450°C under high vacuum. After cooling, zinc chloride is added, followed by magnesium turnings and freshly distilled THF.
Metalation: The reaction mixture is stirred at room temperature until the starting material is fully converted. The completion of the metalation is monitored by gas chromatography (GC) analysis.
Isolation: The solution of the corresponding benzylzinc(ii) chloride is separated from the resulting salts and transferred to another pre-dried and argon-flushed Schlenk tube.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromobenzyl)zinc(ii) chloride undergoes various types of reactions, including:
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the zinc-bonded group is replaced by a nucleophile.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, aryl or vinyl halides, and bases such as potassium carbonate.
Conditions: Reactions are typically carried out under an inert atmosphere at elevated temperatures.
Major Products
The major products formed from these reactions are often complex organic molecules that are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
(4-Bromobenzyl)zinc(ii) chloride has a wide range of applications in scientific research:
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Bromobenzyl)zinc(ii) chloride in cross-coupling reactions involves the formation of a zinc-carbon bond, which then undergoes transmetalation with a palladium catalyst. This process facilitates the formation of a new carbon-carbon bond, which is the key step in the Suzuki-Miyaura coupling reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobenzyl chloride: Similar in structure but lacks the zinc component.
Benzylzinc(ii) chloride: Similar but without the bromine substituent.
Uniqueness
(4-Bromobenzyl)zinc(ii) chloride is unique due to the presence of both the bromine substituent and the zinc atom, which confer specific reactivity and selectivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C7H6BrClZn |
|---|---|
Poids moléculaire |
270.9 g/mol |
Nom IUPAC |
zinc;1-bromo-4-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H6Br.ClH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Clé InChI |
JFTKFQHIZRFMSV-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]C1=CC=C(C=C1)Br.[Cl-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one](/img/structure/B13707110.png)




![6-Nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13707149.png)








